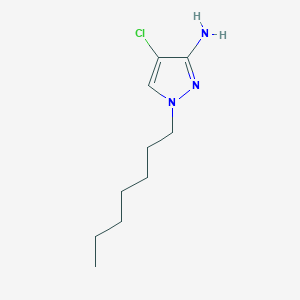
2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and two methyl groups attached to the imidazole ring, along with an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide can be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazole derivatives.
科学的研究の応用
2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
作用機序
The mechanism of action of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety may also contribute to the compound’s overall binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: This compound is similar in structure but lacks the acetic acid moiety and one of the methyl groups.
1,3-Diazole:
Uniqueness
The uniqueness of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the acetic acid moiety makes it particularly useful in various applications, distinguishing it from other imidazole derivatives .
特性
分子式 |
C7H10Br2N2O2 |
|---|---|
分子量 |
313.97 g/mol |
IUPAC名 |
2-(2-bromo-1,5-dimethylimidazol-4-yl)acetic acid;hydrobromide |
InChI |
InChI=1S/C7H9BrN2O2.BrH/c1-4-5(3-6(11)12)9-7(8)10(4)2;/h3H2,1-2H3,(H,11,12);1H |
InChIキー |
NPAVQJDPUAIFIH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N1C)Br)CC(=O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


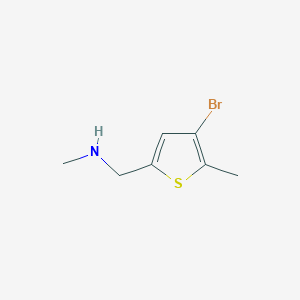
![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)

![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)

![3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)
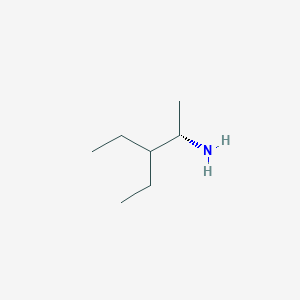
![1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine](/img/structure/B13541195.png)
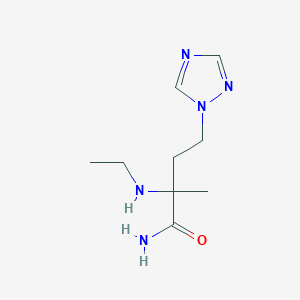
![tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate](/img/structure/B13541205.png)
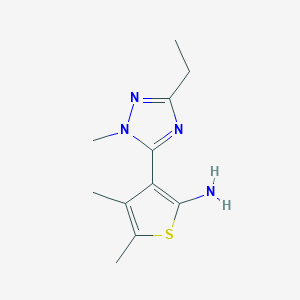
![2-(3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13541224.png)
